2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 325979-51-9
Cat. No.: VC6307389
Molecular Formula: C18H14Cl2N2OS
Molecular Weight: 377.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325979-51-9 |
|---|---|
| Molecular Formula | C18H14Cl2N2OS |
| Molecular Weight | 377.28 |
| IUPAC Name | 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H14Cl2N2OS/c1-2-11-3-5-12(6-4-11)16-10-24-18(21-16)22-17(23)14-8-7-13(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) |
| Standard InChI Key | QMZFMPRJHCSJQP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is C₁₈H₁₄Cl₂N₂OS, with a molecular weight of 377.28 g/mol. The IUPAC name reflects its substitution pattern: the thiazole ring at position 4 bears a 4-ethylphenyl group, while the benzamide moiety contains chlorine atoms at positions 2 and 4.
Structural Features
-
Thiazole Core: The 1,3-thiazole ring provides a planar, aromatic heterocycle with sulfur and nitrogen atoms contributing to electron-rich regions conducive to π-π stacking and hydrogen bonding .
-
4-Ethylphenyl Substituent: The ethyl group introduces hydrophobicity, potentially enhancing membrane permeability.
-
2,4-Dichlorobenzamide: Chlorine atoms act as electron-withdrawing groups, modulating electronic distribution and reactivity.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂OS |
| Molecular Weight | 377.28 g/mol |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
| InChI Key | QMZFMPRJHCSJQP-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The compound’s solubility remains undocumented, though analogous thiazole benzamides typically exhibit low aqueous solubility due to aromatic stacking and hydrophobic substituents .
Synthesis and Manufacturing
Synthesis of 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide follows multi-step protocols common to thiazole derivatives.
Synthetic Routes
-
Thiazole Ring Formation:
-
Benzamide Coupling:
Optimization Strategies
-
Catalysis: Palladium catalysts improve coupling efficiency in analogous syntheses .
-
Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction homogeneity .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activities and Mechanisms
While direct studies on 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide are scarce, structurally related thiazoles provide insights into potential bioactivities.
| Compound | Cell Line | IC₅₀ (μM) | Target |
|---|---|---|---|
| Analog A | A549 (lung) | 6.26 | Tubulin |
| Analog B | HCC827 (lung) | 6.48 | EGFR Kinase |
The dichlorophenyl moiety may enhance DNA intercalation, while the ethylphenyl group could improve cellular uptake .
Antimicrobial Effects
Chlorinated thiazoles exhibit broad-spectrum activity:
Electron-withdrawing chlorine atoms increase membrane disruption capabilities.
Pharmacokinetic Considerations
-
Absorption: LogP ≈ 3.5 (predicted) suggests moderate bioavailability.
-
Metabolism: Hepatic cytochrome P450 oxidation likely, with potential chloroarene metabolites .
Applications and Future Directions
Medicinal Chemistry
-
Oncology: Combination therapies with taxanes or platins to overcome resistance .
-
Infectious Diseases: Synergistic formulations with β-lactam antibiotics .
Materials Science
-
Organic Electronics: Thiazole’s electron-deficient structure aids charge transport in OLEDs.
Research Gaps
-
Toxicology: No in vivo toxicity data available.
-
Structure-Activity Relationships (SAR): Impact of ethyl vs. methyl substituents undefined.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume